An In-depth Technical Guide to Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate: A Chiral Building Block for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer unique conformational constraints and physicochemical properties that are increasingly leveraged in the design of novel therapeutics. This document details the physicochemical properties, a proposed stereoselective synthetic route, and the burgeoning applications of this specific α-methylated azetidine ester, with a particular focus on its role as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their research and development pipelines.
Introduction: The Rise of Azetidines in Medicinal Chemistry
Azetidines have emerged as crucial motifs in modern drug discovery, prized for their ability to impart favorable pharmacokinetic properties to bioactive molecules.[1] Their strained four-membered ring system introduces a degree of conformational rigidity that can enhance binding to biological targets and improve metabolic stability.[1] Unlike their more strained three-membered aziridine counterparts, azetidines generally exhibit greater stability, while still offering unique reactivity for further chemical modification.[2]
The specific compound, methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, incorporates several key features that make it a particularly valuable synthetic intermediate:
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Azetidine Core: Provides the foundational strained ring structure.
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Chiral Center at C2: The (2R) stereochemistry allows for stereospecific interactions with biological targets.
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Quaternary α-Carbon: The methyl group at the 2-position introduces a fully substituted carbon, which can enhance metabolic stability by blocking a potential site of oxidation.
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Methyl Ester: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation.
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N-Benzyl Group: A common protecting group for the azetidine nitrogen that can be removed under various conditions, allowing for the introduction of other substituents.
This guide will now delve into the specific properties, synthesis, and applications of this promising chiral building block.
Physicochemical Properties
Detailed experimental data for the physical properties of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate are not widely available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, the following information can be provided.
| Property | Value | Source |
| CAS Number | 1179839-12-3 | [3][4] |
| Molecular Formula | C₁₃H₁₇NO₂ | [3][5] |
| Molecular Weight | 219.28 g/mol | [5] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature | [3] |
Stereoselective Synthesis: A Proposed Experimental Protocol
Overview of the Synthetic Strategy
The proposed synthesis involves a three-step sequence starting from commercially available materials:
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Synthesis of the Racemic Precursor: Preparation of methyl 1-benzylazetidine-2-carboxylate from γ-butyrolactone.
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Diastereoselective Methylation: Deprotonation of the α-carbon followed by methylation. The stereochemical outcome at the α-carbon is directed by the existing stereocenter and reaction conditions. Note: As the target is a specific enantiomer, a chiral resolution or an asymmetric synthesis would be required. The following is a general approach to the α-methylation.
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Chiral Separation (if starting from racemic material): Separation of the (2R) and (2S) enantiomers using chiral chromatography or classical resolution.
Proposed Step-by-Step Protocol
Step 1: Synthesis of Methyl 1-benzylazetidine-2-carboxylate
This procedure is based on general methods for the synthesis of N-substituted azetidine-2-carboxylates.
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Reaction:
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To a solution of γ-butyrolactone in methanol, add bromine (Br₂) dropwise at a controlled temperature.
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After the reaction is complete, remove excess bromine and methanol under reduced pressure to yield methyl 2,4-dibromobutanoate.
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Dissolve the crude methyl 2,4-dibromobutanoate in a suitable solvent such as acetonitrile.
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Add benzylamine and a base (e.g., sodium bicarbonate) and heat the mixture to reflux. This will effect the cyclization to form methyl 1-benzylazetidine-2-carboxylate.
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After completion, the reaction mixture is worked up by filtration and evaporation of the solvent.
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The crude product is purified by column chromatography on silica gel.
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Step 2: Diastereoselective α-Methylation
This step is critical for introducing the methyl group at the C2 position with the desired stereochemistry. The use of a strong, sterically hindered base is crucial for the formation of the desired enolate.
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Reaction:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methyl 1-benzylazetidine-2-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
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Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add methyl iodide (CH₃I) (typically 1.2 to 2.0 equivalents) dropwise to the enolate solution.
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Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.
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Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude product, a mixture of diastereomers, is then purified by column chromatography.
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Step 3: Chiral Separation
To obtain the desired (2R) enantiomer, the racemic mixture from Step 2 must be resolved.
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Method: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and effective method for separating enantiomers of such compounds. The choice of the specific chiral column and mobile phase would require experimental optimization.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate.
Applications in Drug Discovery and Development
The primary application of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is as a specialized building block in the synthesis of complex bioactive molecules, most notably as a component of PROTACs.[3][6]
Role as a Protein Degrader Building Block (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[6] A PROTAC consists of three main components:
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A ligand that binds to the target protein of interest.
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A ligand that binds to an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon).
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A chemical linker that connects the two ligands.
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7] The length, rigidity, and chemical nature of the linker are key parameters for optimization.
Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is an attractive building block for PROTAC linkers for several reasons:
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Conformational Constraint: The rigid azetidine ring can help to pre-organize the linker into a conformation that is favorable for ternary complex formation, potentially increasing the potency and selectivity of the PROTAC.
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Vectorial Exit: The defined stereochemistry and substitution pattern provide a specific exit vector for attaching other parts of the linker or the E3 ligase/target protein ligands.
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Improved Physicochemical Properties: The incorporation of sp³-rich scaffolds like azetidines can improve the solubility and reduce the lipophilicity of PROTACs, which are often large molecules with poor pharmacokinetic properties.
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Metabolic Stability: The quaternary α-carbon can block metabolic oxidation at that position, potentially increasing the half-life of the PROTAC.
Workflow for Incorporation into PROTACs
Caption: General workflow for incorporating the azetidine building block into a PROTAC.
Conclusion and Future Outlook
Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate represents a valuable and specialized building block for the synthesis of advanced therapeutics. Its unique combination of a strained ring system, a chiral quaternary center, and versatile functional groups makes it an ideal scaffold for introducing conformational constraint and metabolic stability into drug candidates. While its primary application to date appears to be in the rapidly evolving field of targeted protein degradation with PROTACs, its utility is likely to expand to other areas of medicinal chemistry where precise control over molecular shape and properties is required. Further research into the synthesis and applications of this and related chiral azetidines will undoubtedly open new avenues for the design of next-generation therapies.
References
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Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24683–24692. [Link]
-
CP Lab Safety. (n.d.). methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, min 97%, 250 mg. Retrieved January 20, 2026, from [Link]
-
MOLBASE. (n.d.). (R)-1-benzyl-2-methyl-azetidine-2-carboxylic acid methyl ester|1179839-12-3. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4385248, Methyl 1-benzylazetidine-2-carboxylate. Retrieved January 20, 2026, from [Link].
-
Rhenium Bio Science. (n.d.). methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate 95%. Retrieved January 20, 2026, from [Link]
-
Troup, R. I., & Scott, D. E. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. [Link]
-
Reidl, A. J., & Anderson, L. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3766-3814. [Link]
-
Singh, G., & Sharma, A. K. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-35. [Link]
Sources
- 1. methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate;CAS No.:1179839-12-3 [chemshuttle.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

